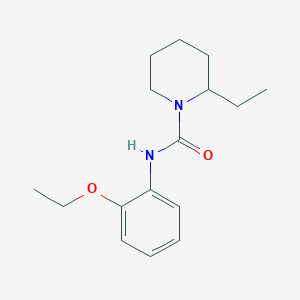
N-(2-ethoxyphenyl)-2-ethyl-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-ethyl-1-piperidinecarboxamide, commonly known as EPEPCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPEPCA belongs to the class of piperidinecarboxamide derivatives and has shown promising results in various preclinical studies.
Mécanisme D'action
The exact mechanism of action of EPEPCA is not fully understood. However, studies have suggested that EPEPCA exerts its therapeutic effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, MAPK pathway, and NF-κB pathway. EPEPCA has also been shown to interact with various cellular targets, including histone deacetylases (HDACs) and heat shock protein 90 (HSP90).
Biochemical and Physiological Effects
EPEPCA has been shown to have various biochemical and physiological effects. In cancer research, EPEPCA has been shown to inhibit the activity of HDACs, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes. EPEPCA has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In Alzheimer's disease and Parkinson's disease research, EPEPCA has been shown to reduce oxidative stress and inflammation, leading to neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EPEPCA is its potential therapeutic applications in various diseases. EPEPCA has shown promising results in preclinical studies and has the potential to be developed into a novel therapeutic agent. However, one of the limitations of EPEPCA is its low solubility, which can make it difficult to administer in vivo. Further studies are needed to optimize the formulation of EPEPCA for in vivo studies.
Orientations Futures
There are several future directions for EPEPCA research. One potential direction is to investigate the pharmacokinetics and pharmacodynamics of EPEPCA in vivo. This will help to determine the optimal dosing and administration of EPEPCA for therapeutic applications. Another potential direction is to investigate the synergistic effects of EPEPCA with other therapeutic agents. This may lead to the development of novel combination therapies for various diseases. Additionally, further studies are needed to investigate the safety and toxicity of EPEPCA in vivo, which will be important for the development of EPEPCA as a therapeutic agent.
Méthodes De Synthèse
EPEPCA can be synthesized through a multistep process involving the reaction of piperidine with ethyl chloroformate, followed by the addition of 2-ethoxyaniline and then acetic anhydride. The resulting product is then purified through column chromatography to obtain EPEPCA in its pure form.
Applications De Recherche Scientifique
EPEPCA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, EPEPCA has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease and Parkinson's disease research, EPEPCA has shown neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-ethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-13-9-7-8-12-18(13)16(19)17-14-10-5-6-11-15(14)20-4-2/h5-6,10-11,13H,3-4,7-9,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKPNAHOMZPYOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)NC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-ethylpiperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-methylphenyl)acetyl]indoline](/img/structure/B5301221.png)
![1-{2-[1-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]phenyl}-1H-pyrazole](/img/structure/B5301228.png)
![1-(3-fluorobenzyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5301249.png)
![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide](/img/structure/B5301250.png)
![2-[(4-methyl-1-piperazinyl)carbonyl]-1-(5-phenylpentanoyl)piperazine](/img/structure/B5301257.png)
![methyl 4-{5-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5301258.png)
![7-acetyl-2-pyridin-4-yl-N-(tetrahydro-2H-pyran-4-ylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5301265.png)

![2-[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]isonicotinamide](/img/structure/B5301280.png)
![N-(2,3-dimethylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5301291.png)
![3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine](/img/structure/B5301294.png)
